![molecular formula C10H9BrO5 B1268632 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid CAS No. 677012-43-0](/img/structure/B1268632.png)
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is a chemical compound with the molecular formula C10H9BrO5 and a molecular weight of 289.08 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is 1S/C10H9BrO5/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14/h2-4H,5H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
The physical form of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid is solid . The storage temperature is room temperature and 4°C . The boiling point is 427.0±40.0 C at 760 mmHg .Scientific Research Applications
Drug Synthesis and Pharmaceutical Research
This compound, with the CAS number 677012-43-0, is a valuable intermediate in the synthesis of various drugs . Its bromo and formyl functional groups make it a versatile precursor for constructing complex molecules through reactions like Suzuki coupling and Vilsmeier-Haack formylation. This enables the creation of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic medications.
Biochemistry
In biochemistry, the compound can be used to investigate the interaction between small molecules and biological macromolecules. It could serve as a model compound to study the binding affinity and inhibition mechanisms of enzymes or receptors.
Each of these applications demonstrates the versatility and importance of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid in scientific research across various fields. Its multifunctional nature allows for a wide range of uses, from drug development to environmental studies .
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAZEXVUPWIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358239 |
Source
|
Record name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
CAS RN |
677012-43-0 |
Source
|
Record name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.